Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride
Overview
Description
Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is an alanine derivative with the chemical formula C₄H₇ClF₃NO₂ and a molecular weight of 193.55 g/mol . This compound is known for its unique trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various scientific research fields .
Mechanism of Action
Target of Action
Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is an alanine derivative . It primarily targets the secretion of anabolic hormones .
Mode of Action
This compound interacts with its targets by influencing the secretion of anabolic hormones . This interaction results in changes in the body’s metabolic processes, particularly during exercise .
Biochemical Pathways
The compound affects the biochemical pathways related to the secretion of anabolic hormones . These hormones play a crucial role in muscle growth and repair, and their secretion can be influenced by factors such as exercise and stress .
Result of Action
The compound’s action results in enhanced secretion of anabolic hormones . This can lead to improved physical performance during exercise, better mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy may be enhanced during physical exercise, as exercise stimulates the secretion of anabolic hormones . The compound’s stability could also be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride plays a role in biochemical reactions by influencing the secretion of anabolic hormones .
Cellular Effects
It is known to supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride can be synthesized through several methods. One common approach involves the reaction of methyl 3,3,3-trifluoropropionate with ammonia or an amine under controlled conditions . The reaction typically occurs in the presence of a catalyst and requires specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize impurities . The final product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding acid.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include various trifluoromethyl-substituted amino acids and their derivatives . These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on metabolic pathways and enzyme activity.
Medicine: It serves as a precursor in the development of drugs targeting specific diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-trifluoropropanoate: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
Methyl 3-amino-2-(trifluoromethyl)propionate: Another derivative with different substitution patterns, affecting its reactivity and applications.
Uniqueness
Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride stands out due to its unique combination of the trifluoromethyl group and the amino group, providing a balance of reactivity and stability . This makes it particularly valuable in the synthesis of pharmaceuticals and other high-value chemicals .
Properties
IUPAC Name |
methyl 2-amino-3,3,3-trifluoropropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2.ClH/c1-10-3(9)2(8)4(5,6)7;/h2H,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMMPCAGCWNDCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564444 | |
Record name | Methyl 3,3,3-trifluoroalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134297-36-2, 27240-44-4 | |
Record name | Methyl 3,3,3-trifluoroalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,3-Trifluoroalanine methyl ester hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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